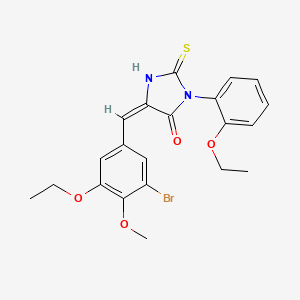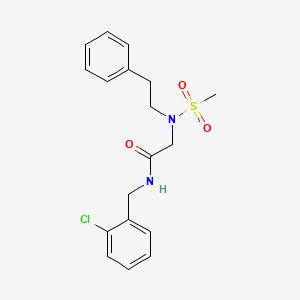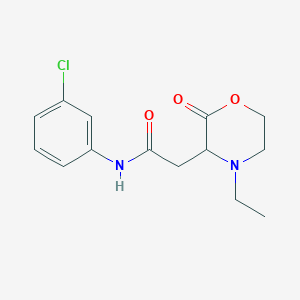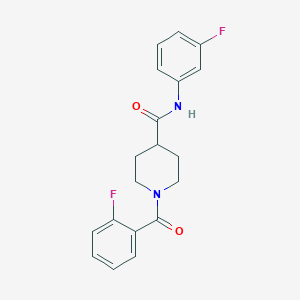![molecular formula C15H12N4O4 B4711786 ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4711786.png)
ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
説明
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.08585488 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- The compound is used in the synthesis of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine. These dyes have been characterized for their solvatochromic properties and antimicrobial-radical scavenging activities, showing activity against both Gram-positive and Gram-negative bacteria, and even fungi (Şener et al., 2017).
Antimicrobial and Antioxidant Properties
- Compounds derived from pyrazolo[1,5-a]pyrimidine, including ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, have been studied for their antimicrobial properties. They have shown effectiveness against various types of bacteria and fungi, as well as possessing antioxidant potentials, often surpassing the activity of Vitamin C in certain cases (Şener et al., 2017).
Biological Activity and Potential Therapeutic Applications
- The synthesis and biological activities of related compounds, such as ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, have been investigated. These studies suggest a range of potential therapeutic applications, including antitumor properties and activities against various bacterial and fungal strains (Youssef et al., 2013).
Synthesis and Cytotoxic Activity
- Pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their in vitro cytotoxic activity against several human cancer cell lines. This demonstrates the potential of these compounds in the development of new anticancer agents (Hassan et al., 2015).
Agricultural Applications
- Trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives have been explored as potential inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv, indicating their use in agricultural applications, particularly as herbicides (Wu et al., 2006).
Antituberculous Agents
- Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs have been synthesized and evaluated for tuberculostatic activity. This research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for tuberculosis (Titova et al., 2019).
Nonsteroidal Antiinflammatory Drugs
- Research on pyrazolo[1,5-a]pyrimidin-7-ones suggests their potential as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds, including this compound, have been found to exhibit significant anti-inflammatory properties without the typical ulcerogenic activity associated with traditional NSAIDs (Auzzi et al., 1983).
作用機序
Target of Action
Related pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Furthermore, they reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
将来の方向性
生化学分析
Biochemical Properties
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities . This compound interacts with several enzymes and proteins, including nitric oxide synthase and tumor necrosis factor-α (TNF-α), which are involved in inflammatory pathways . The interaction with nitric oxide synthase leads to the inhibition of nitric oxide production, while the interaction with TNF-α results in the suppression of pro-inflammatory cytokine production . These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes . In neuronal cells, this compound exhibits neuroprotective properties by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . Additionally, it influences cell signaling pathways, such as the NF-kB inflammatory pathway, by inhibiting the activation of NF-kB proteins . These effects contribute to the compound’s ability to protect neuronal cells from stress and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level . The compound binds to active residues of proteins such as ATF4 and NF-kB, leading to the inhibition of their activity . This binding interaction results in the suppression of endoplasmic reticulum stress and the inhibition of the NF-kB inflammatory pathway . Additionally, the compound modulates gene expression by reducing the expression of pro-inflammatory cytokines and apoptosis-related genes . These molecular interactions underline the compound’s potential as a therapeutic agent for neuroprotection and anti-inflammatory applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound demonstrates stability under controlled conditions, maintaining its biochemical properties for extended periods . Degradation may occur under extreme conditions, such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound continues to exert its neuroprotective and anti-inflammatory effects over time, with no significant loss of activity . These findings suggest that the compound is suitable for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without causing significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing adverse effects . These findings highlight the importance of dosage optimization in the application of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion . These metabolic pathways ensure the efficient clearance of the compound from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . The compound is actively transported across cell membranes by transporters such as P-glycoprotein, which facilitates its distribution to various tissues . Binding proteins, including albumin, play a role in the compound’s circulation in the bloodstream, ensuring its delivery to target sites . The compound’s localization and accumulation in specific tissues are influenced by these transport and binding interactions, contributing to its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to these compartments . The subcellular localization of the compound is crucial for its ability to modulate cellular processes, including the inhibition of endoplasmic reticulum stress and the regulation of gene expression .
特性
IUPAC Name |
ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-2-23-15(20)12-9-17-18-13(6-7-16-14(12)18)10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUONVENNSWEYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4711717.png)


![3-chloro-4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4711736.png)

![4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4711742.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4711750.png)
![ethyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4711751.png)
![8,8-dimethyl-11-phenyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4711752.png)
![3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4711768.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4711777.png)

![2-{[5-(2-{[(4-chlorophenyl)amino]carbonothioyl}carbonohydrazonoyl)-2-methoxybenzyl]thio}-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4711793.png)
![4-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4711800.png)
